molecular formula C17H18N2 B359598 Troeger's base CAS No. 529-81-7

Troeger's base

Cat. No.: B359598
CAS No.: 529-81-7
M. Wt: 250.34g/mol
InChI Key: SXPSZIHEWFTLEQ-UHFFFAOYSA-N
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Description

Troeger’s base, also known as 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, is a white solid tetracyclic organic compound. It was first synthesized by Julius Troeger in 1887. The compound is notable for its rigid, V-shaped structure and chirality, which arises from the presence of two stereogenic nitrogen atoms. This unique structure makes Troeger’s base an interesting subject of study in various fields of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Troeger’s base is typically synthesized through the condensation of p-toluidine with formaldehyde in an acidic medium. The reaction involves the formation of a methylene bridge between two aromatic rings, resulting in the characteristic V-shaped structure. The reaction can be carried out using hydrochloric acid and dimethyl sulfoxide (DMSO) or hexamethylenetetramine (HMTA) as a formaldehyde source .

Industrial Production Methods

While Troeger’s base is primarily synthesized in laboratory settings for research purposes, its industrial production would likely follow similar synthetic routes, with optimization for larger-scale reactions. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Troeger’s base undergoes various chemical reactions, including:

    Oxidation: Troeger’s base can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings of Troeger’s base.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: N-oxides of Troeger’s base.

    Reduction: Amines derived from Troeger’s base.

    Substitution: Halogenated or nitrated derivatives of Troeger’s base.

Mechanism of Action

The mechanism of action of Troeger’s base involves its rigid, V-shaped structure, which allows it to interact with various molecular targets. The stereogenic nitrogen atoms contribute to its chirality, enabling enantioselective interactions with other chiral molecules. This property is particularly useful in asymmetric catalysis and molecular recognition processes .

Comparison with Similar Compounds

Troeger’s base is unique due to its rigid, V-shaped structure and chirality. Similar compounds include:

Troeger’s base stands out due to its historical significance, unique structure, and wide range of applications in various scientific fields.

Properties

IUPAC Name

5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPSZIHEWFTLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200950
Record name Troeger's base
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Molecular Weight

250.34 g/mol
Source PubChem
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CAS No.

529-81-7, 21451-74-1, 14645-24-0
Record name Troger base
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Record name 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene
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Record name (5R,11R)-(+)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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